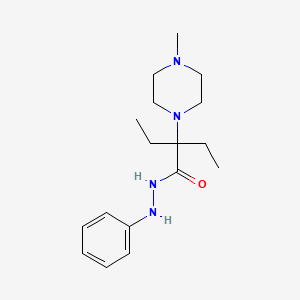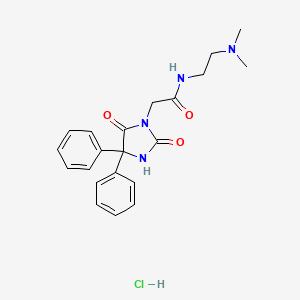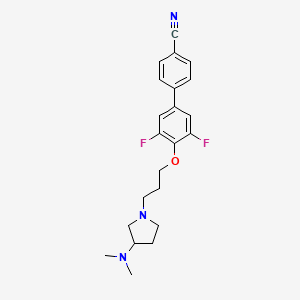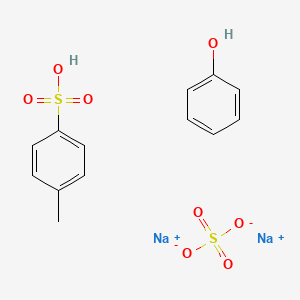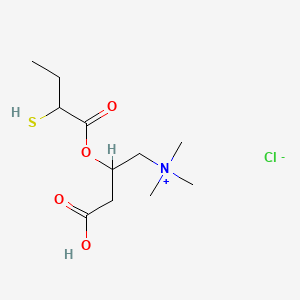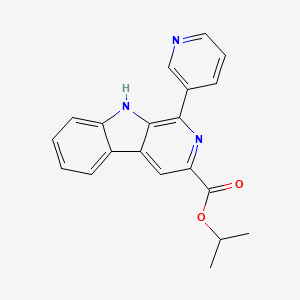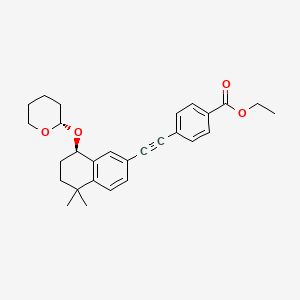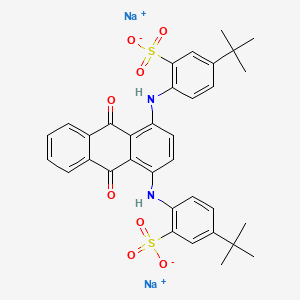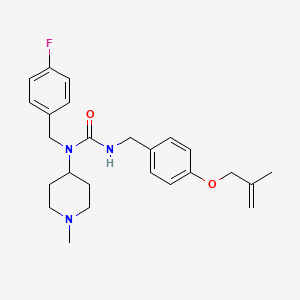
exo-Dehydro-pimavanserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-Dehydro-pimavanserin: is a derivative of pimavanserin, an atypical antipsychotic primarily used for the treatment of Parkinson’s disease psychosis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-Dehydro-pimavanserin typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the construction of the piperidine ring, which is a crucial part of the molecule.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Dehydrogenation: The final step involves the dehydrogenation of pimavanserin to form this compound. This can be achieved using reagents like palladium on carbon (Pd/C) under hydrogen-free conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for improved efficiency and scalability.
Purification techniques: such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Exo-Dehydro-pimavanserin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can revert it to its parent compound, pimavanserin.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with fewer double bonds or additional hydrogen atoms.
Substituted derivatives: Compounds with various substituents replacing hydrogen atoms on the core structure.
Applications De Recherche Scientifique
Exo-Dehydro-pimavanserin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of exo-Dehydro-pimavanserin involves its interaction with serotonin receptors, particularly the 5-HT₂A receptor. It acts as an inverse agonist and antagonist at this receptor, modulating the serotonin signaling pathway. This modulation is believed to contribute to its antipsychotic effects and potential therapeutic benefits in other neurological conditions.
Comparaison Avec Des Composés Similaires
Exo-Dehydro-pimavanserin can be compared with other similar compounds such as:
Pimavanserin: The parent compound, which is also an atypical antipsychotic with a similar mechanism of action.
Clozapine: Another atypical antipsychotic with a broader receptor profile, including dopamine receptors.
Risperidone: Atypical antipsychotic with high affinity for serotonin and dopamine receptors.
Uniqueness
This compound is unique due to its selective action on the 5-HT₂A receptor and its potential for fewer side effects compared to other antipsychotics. Its dehydrogenated structure may also offer distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1246458-13-8 |
|---|---|
Formule moléculaire |
C25H32FN3O2 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C25H32FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,23H,1,12-18H2,2-3H3,(H,27,30) |
Clé InChI |
ZPSIMBGXXJZQNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


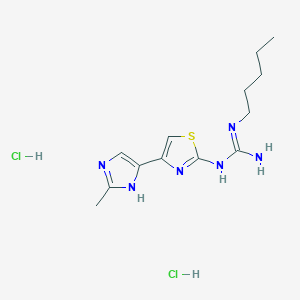
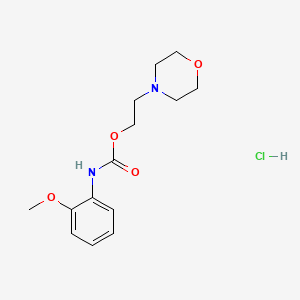
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

